1'-Methyl-2,4'-bipiperidine
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Overview
Description
1’-Methyl-2,4’-bipiperidine is an organic compound belonging to the class of bipiperidines It is characterized by the presence of two piperidine rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms
Mechanism of Action
Target of Action
Bipyridine and related compounds, which include 1’-methyl-2,4’-bipiperidine, are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Mode of Action
It is known that bipyridine compounds strongly coordinate with metal centers . This coordination can lead to a decrease in catalytic activity and yield in the reaction system .
Biochemical Pathways
It is known that bipyridine compounds are used in various applications, including as components of biologically active molecules . This suggests that they may interact with multiple biochemical pathways.
Result of Action
As a bipyridine derivative, it is known to be a precursor for a variety of valuable substances, suggesting that it may have diverse effects depending on its specific application .
Action Environment
It is known that the crystallization behavior of bipyridine compounds can be influenced by relative humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’-Methyl-2,4’-bipiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylpiperidine with 2,4-dichloropyridine in the presence of a base can yield 1’-Methyl-2,4’-bipiperidine. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate, and it is carried out at elevated temperatures.
Industrial Production Methods: Industrial production of 1’-Methyl-2,4’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1’-Methyl-2,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxides of 1’-Methyl-2,4’-bipiperidine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted bipiperidine derivatives with various functional groups.
Scientific Research Applications
1’-Methyl-2,4’-bipiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
2,2’-Bipiperidine: Similar structure but with different substitution patterns.
4,4’-Bipiperidine: Another bipiperidine derivative with distinct properties.
1,1’-Bipiperidine: Lacks the methyl group, leading to different reactivity and applications.
Uniqueness: 1’-Methyl-2,4’-bipiperidine is unique due to the presence of the methyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and modify its pharmacokinetic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-methyl-4-piperidin-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-8-5-10(6-9-13)11-4-2-3-7-12-11/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQVWPTXTWMKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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